2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Overview
Description
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from 3,4-dihydroxy-2-methylbenzaldehyde: This compound can be converted to the corresponding carboxylic acid through oxidation reactions.
Using amino acids: The amino group can be introduced through amination reactions involving amino acids such as L-phenylalanine.
Hydrobromic acid addition: The hydrobromide salt can be formed by reacting the carboxylic acid with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving the following steps:
Preparation of the starting materials: The starting materials, such as 3,4-dihydroxy-2-methylbenzaldehyde, are prepared through chemical reactions.
Oxidation and amination reactions: These reactions are carried out in controlled environments to ensure the formation of the desired compound.
Purification and crystallization: The final product is purified and crystallized to obtain the hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and iodine (I2).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, including:
Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory activity: The amino group can interact with inflammatory mediators, reducing inflammation.
Therapeutic applications: The carboxylic acid group can bind to specific receptors, modulating biological processes.
Comparison with Similar Compounds
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide can be compared with other similar compounds, such as:
3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds have hydroxyl groups and amino groups, but L-DOPA is primarily used in the treatment of Parkinson's disease.
Tyrosine: Similar in structure, but lacks the hydrobromide salt formation.
Phenylalanine: Another amino acid, but without the hydroxyl groups.
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.BrH/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13;/h2-3,7,12-13H,4,11H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJVLLQDJONMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)CC(C(=O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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